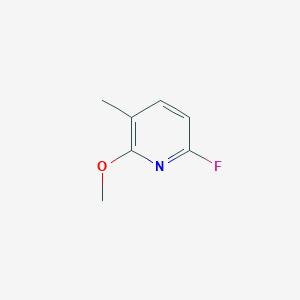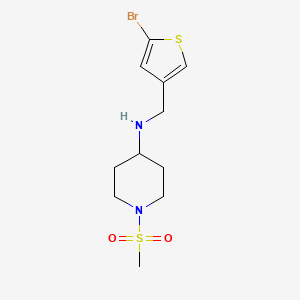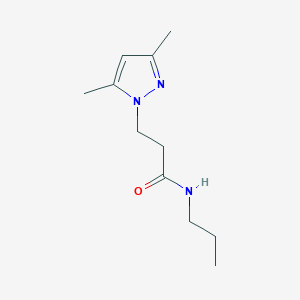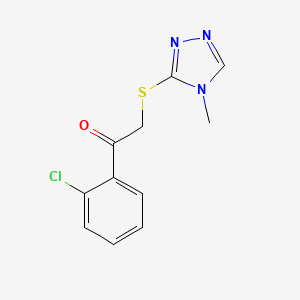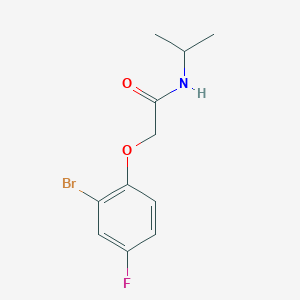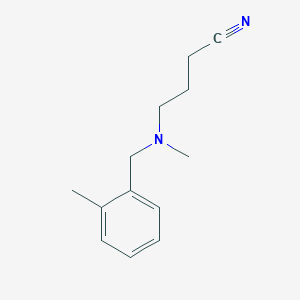
4-(Methyl(2-methylbenzyl)amino)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methyl(2-methylbenzyl)amino)butanenitrile is an organic compound with the molecular formula C13H18N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a methyl group and a 2-methylbenzylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to form the desired nitrile.
Industrial Production Methods
Industrial production of 4-(Methyl(2-methylbenzyl)amino)butanenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the cyano group or the aromatic ring.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for aromatic substitutions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Primary amines are the major products.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(Methyl(2-methylbenzyl)amino)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methyl(2-methylbenzyl)amino)butanenitrile depends on its specific application. In general, the cyano group can participate in various chemical reactions, acting as a nucleophile or electrophile. The aromatic ring and amine group can also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methyl(2-chlorobenzyl)amino)butanenitrile
- 4-(Methyl(2-methoxybenzyl)amino)butanenitrile
- 4-(Methyl(2-fluorobenzyl)amino)butanenitrile
Uniqueness
4-(Methyl(2-methylbenzyl)amino)butanenitrile is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
4-[methyl-[(2-methylphenyl)methyl]amino]butanenitrile |
InChI |
InChI=1S/C13H18N2/c1-12-7-3-4-8-13(12)11-15(2)10-6-5-9-14/h3-4,7-8H,5-6,10-11H2,1-2H3 |
Clave InChI |
YAQZDPAMHBJQFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



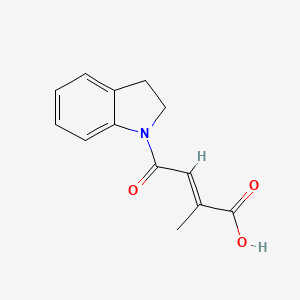

![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

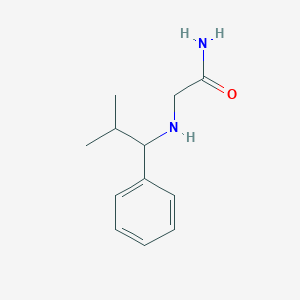
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
